2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone JWH 251 is a cannabimimetic indole that shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 29 nM. This compound has been identified as an adulterant in herbal blends. JWH 251 3-methylphenyl isomer differs from JWH 251 by having the methyl group at the 3 position, rather than the 2 position, on the phenyl group. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1427325-88-9
VCID: VC0163916
InChI: InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C
Molecular Formula: C22H25NO
Molecular Weight: 319.4 g/mol

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

CAS No.: 1427325-88-9

Cat. No.: VC0163916

Molecular Formula: C22H25NO

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone - 1427325-88-9

Specification

Description JWH 251 is a cannabimimetic indole that shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 29 nM. This compound has been identified as an adulterant in herbal blends. JWH 251 3-methylphenyl isomer differs from JWH 251 by having the methyl group at the 3 position, rather than the 2 position, on the phenyl group. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
CAS No. 1427325-88-9
Molecular Formula C22H25NO
Molecular Weight 319.4 g/mol
IUPAC Name 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
Standard InChI InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
Standard InChI Key DQMIYWJJSIRLSK-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C

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